Benzyltrimethylammonium tribromide
Description
Significance as a Brominating and Oxidizing Reagent in Organic Synthesis
Benzyltrimethylammonium (B79724) tribromide is widely recognized for its efficacy as both a brominating and an oxidizing agent in organic synthesis. tandfonline.com As a brominating agent, it provides a convenient and more selective alternative to elemental bromine for a variety of reactions. tandfonline.com It is effective in the bromination of alkenes, alkynes, ketones, and activated aromatic compounds such as phenols, anilines, and aromatic ethers. jst.go.jpresearchgate.net The regioselectivity of bromination can often be controlled by the reaction conditions, allowing for targeted synthesis of specific bromo-derivatives. researchgate.netnih.gov For instance, it has been successfully used for the regioselective bromination of phthalazin-1(2H)-ones. nih.gov
Beyond bromination, Benzyltrimethylammonium tribromide is a versatile oxidizing agent. researchgate.net It can facilitate the oxidation of a wide array of functional groups. Research has demonstrated its capability to oxidize primary and secondary alcohols to their corresponding aldehydes and ketones, often with high selectivity and without overoxidation to carboxylic acids. oakwoodchemical.comresearchgate.netoup.com The oxidation of sulfides to sulfoxides and aldehydes to carboxylic acids has also been achieved efficiently using this reagent. oakwoodchemical.comrsc.org Its utility extends to reactions like the Hofmann degradation of amides and the conversion of aryl thioureas to 2-aminobenzothiazoles. oakwoodchemical.comrsc.org The solid nature of the reagent simplifies its use in small-scale synthesis where precise stoichiometry is crucial. oakwoodchemical.com
Table 1: Applications of this compound in Bromination and Oxidation Reactions This table is interactive. Click on the headers to sort.
| Reaction Type | Substrate Class | Product Class | Solvent/Conditions | Reference(s) |
| Bromination | Alkenes | 1,2-Dibromoalkanes | Aprotic Solvents | oakwoodchemical.comjst.go.jp |
| Bromination | Phenols, Anilines, Ethers | Bromo-substituted Aromatics | Dichloromethane-Methanol | jst.go.jp |
| Bromination | Phthalazin-1(2H)-ones | 4-Bromophthalazin-1(2H)-ones | Not specified | nih.gov |
| Bromination | Thiophene (B33073) Derivatives | Halogenated Thiophenes | Not specified | jst.go.jp |
| Oxidation | Alcohols (Primary/Secondary) | Aldehydes/Ketones | Carbon Tetrachloride, Aqueous Alkaline | oakwoodchemical.comoup.com |
| Oxidation | Aldehydes | Carboxylic Acids | Not specified | oakwoodchemical.comrsc.org |
| Oxidation | Sulfides | Sulfoxides | Not specified | oakwoodchemical.com |
| Oxidation | Benzyl (B1604629) Alcohols | Benzaldehydes/Benzoic Acids | Carbon Tetrachloride / Aqueous Alkaline | oup.com |
| Hofmann Degradation | Amides | N-Bromoamides/Amines | Aqueous Sodium Hydroxide (B78521) | rsc.org |
Role in Green Chemistry Methodologies and Sustainable Synthesis
This compound plays a notable role in the advancement of green chemistry and sustainable synthesis protocols. tandfonline.comrsc.org A primary advantage is its solid, crystalline state, which mitigates the significant handling and transportation hazards associated with liquid bromine. oakwoodchemical.comtandfonline.com This stability allows for easier storage and more accurate dosing, reducing waste. oakwoodchemical.com
The application of this compound often aligns with several principles of green chemistry. Researchers have developed solvent-free synthesis methods for both the preparation of the reagent itself and its use in subsequent reactions. tandfonline.com For example, a solvent-free synthesis of quaternary ammonium (B1175870) tribromides, including BTMA-Br3, using potassium permanganate (B83412) as an oxidant has been reported as an environmentally friendly procedure. tandfonline.com Furthermore, its use can sometimes obviate the need for harsh or toxic solvents and costly catalysts that are common in traditional bromination methods. tandfonline.com The development of protocols that utilize water as a solvent or employ microwave assistance further enhances the sustainability profile of reactions involving this reagent. frontiersin.org By enabling cleaner reaction profiles and simplifying product isolation, this compound contributes to creating more efficient and ecologically responsible chemical processes. rsc.orgnih.govresearchgate.net
Historical Development and Utility of Quaternary Ammonium Tribromides
The utility of this compound is best understood within the broader historical context of quaternary ammonium compounds (QACs) and their polyhalide derivatives. The biocidal properties of QACs were first recognized in the early 20th century, with their development evolving through several "generations," each offering improved efficacy and a wider range of applications. environex.net.auproquimia.com The first generation was characterized by compounds like alkyl dimethyl benzyl ammonium chlorides (ADBAC). proquimia.com
In organic synthesis, the development of quaternary ammonium tribromides (QATBs) as reagents marked a significant step forward from using hazardous elemental bromine. tandfonline.com These solid, stable compounds, such as Phenyltrimethylammonium tribromide and Tetrabutylammonium tribromide, proved to be selective brominating agents. orgsyn.orgwikipedia.org They offer the ability to perform brominations with greater control and safety. tandfonline.comorgsyn.org this compound belongs to this class of reagents and stands out due to the low cost of its precursors, benzyl chloride and trimethylamine. phasetransfercatalysis.com The overarching benefit of QATBs is their capacity to act as stable carriers of bromine, enabling a wide variety of synthetic transformations, including brominations and oxidations, with improved selectivity and easier handling. tandfonline.comresearchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C30H48Br3N3 |
|---|---|
Molecular Weight |
690.4 g/mol |
IUPAC Name |
benzyl(trimethyl)azanium;tribromide |
InChI |
InChI=1S/3C10H16N.3BrH/c3*1-11(2,3)9-10-7-5-4-6-8-10;;;/h3*4-8H,9H2,1-3H3;3*1H/q3*+1;;;/p-3 |
InChI Key |
KTLFENNEPHBKJD-UHFFFAOYSA-K |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of Benzyltrimethylammonium Tribromide
Oxidation of Benzyltrimethylammonium (B79724) Bromide Precursors
The formation of the tribromide ion (Br₃⁻) from the bromide ion is a key step in the synthesis of BTMABr₃. This is typically achieved through oxidation, and several methods have been developed utilizing different oxidizing agents and reaction conditions.
Ammonium (B1175870) Persulfate as Oxidant under Solvent-Free Conditions
A green and efficient approach to synthesizing quaternary ammonium tribromides involves the use of ammonium persulfate as the oxidant under solvent-free conditions. This method is noted for its operational simplicity and environmental friendliness. In a typical procedure, benzyltrimethylammonium bromide and potassium bromide are mixed with ammonium persulfate. The reaction proceeds effectively, yielding benzyltrimethylammonium tribromide in high purity. This solvent-free approach avoids the use of hazardous organic solvents, reducing environmental impact and simplifying the work-up process.
Potassium Permanganate (B83412) as Oxidant for Tribromide Formation
Potassium permanganate (KMnO₄) has been effectively used to oxidize quaternary ammonium bromides to their corresponding tribromides in a convenient and environmentally friendly solvent-free process. researchgate.net This method is distinguished by its high yields, excellent product purity, mild reaction conditions, and shorter reaction times. researchgate.net The oxidation of the bromide ion (Br⁻) to the tribromide ion (Br₃⁻) is readily achieved by grinding the quaternary ammonium bromide with potassium permanganate. researchgate.net While KMnO₄ is a powerful oxidant, its use in a solvent-free system mitigates some of the hazards associated with its reactions in solution. researchgate.netsci-hub.se
Preparation from Benzyltrimethylammonium Chloride with Bromine and Sodium Bromate (B103136)
This compound can be synthesized from its chloride analogue, benzyltrimethylammonium chloride. One established method involves the reaction of benzyltrimethylammonium chloride with sodium bromate and hydrobromic acid in an aqueous solution. jst.go.jpoup.com In this procedure, hydrobromic acid is added to an aqueous solution containing benzyltrimethylammonium chloride and sodium bromate. The resulting solid product, BTMABr₃, is then extracted using a solvent like dichloromethane (B109758). oup.com An alternative preparation involves the direct reaction of benzyltrimethylammonium chloride with liquid bromine in dichloromethane. oup.com
Table 1: Synthesis of this compound from Benzyltrimethylammonium Chloride
| Precursor | Reagents | Solvent | Yield | Melting Point (°C) | Reference |
|---|
Comparative Analysis of Synthetic Protocols
Modern synthetic routes to this compound offer significant benefits over traditional methods, particularly in terms of safety, efficiency, and environmental impact.
Advantages over Classical Bromine-Based Preparations
Classical methods for bromination often employ liquid bromine, which is highly corrosive, toxic, and difficult to handle. Quaternary ammonium tribromides like BTMABr₃ are crystalline solids, making them significantly easier and safer to handle, store, and weigh. oup.com The use of solid BTMABr₃ allows for more precise stoichiometry in reactions, leading to cleaner products and higher yields. Furthermore, synthetic methods that avoid the direct use of liquid bromine, such as those employing oxidizing agents like potassium permanganate or ammonium persulfate, enhance laboratory safety. researchgate.net
Environmental Benignity of Contemporary Synthesis Approaches
Contemporary approaches to BTMABr₃ synthesis align with the principles of green chemistry. Solvent-free preparations, such as those using potassium permanganate or ammonium persulfate as oxidants, are particularly noteworthy for their reduced environmental footprint. researchgate.netresearchgate.net These methods eliminate the need for volatile and often toxic organic solvents, which are major contributors to chemical waste and pollution. The high efficiency, mild conditions, and simple work-up procedures associated with these modern protocols also contribute to their environmental benignity by conserving energy and minimizing waste generation. researchgate.net The development of such green synthetic routes represents a significant advancement in producing this versatile reagent.
Electrophilic Bromination Reactions Mediated by this compound
BTMA-Br3 is widely employed for the electrophilic bromination of a diverse array of organic compounds. Its reactivity can be modulated by the choice of solvent and the presence of catalysts, allowing for selective bromination under mild conditions. jst.go.jpresearchgate.net
Bromination of Aromatic Compounds: Phenols, Anilines, Ethers, Acetanilides, Arenes, Thiophene (B33073), Polycyclic Hydrocarbons (e.g., Anthracene), Alkoxy Naphthalenes
The reaction of aromatic compounds with BTMA-Br3 typically proceeds smoothly to yield bromo-substituted products. jst.go.jp For activated systems such as phenols, anilines, and aromatic ethers, the bromination occurs readily in a dichloromethane-methanol solvent system at room temperature. jst.go.jp
Phenols and Anilines: These highly activated substrates undergo facile bromination with BTMA-Br3, often leading to polybrominated products depending on the stoichiometry of the reagent used. The high reactivity of these substrates is attributed to the strong activating effect of the hydroxyl and amino groups.
Ethers and Acetanilides: Aromatic ethers and acetanilides are also efficiently brominated by BTMA-Br3. jst.go.jpoup.com The reaction of aromatic ethers with a stoichiometric amount of BTMA-Br3 in dichloromethane-methanol or acetic acid with zinc chloride as a catalyst provides mono-, di-, or tri-bromo substituted products in high yields. rsc.org Similarly, acetanilides react with BTMA-Br3 in a dichloromethane-methanol mixture at room temperature to afford bromo-substituted acetanilides in good yields. oup.com
Arenes and Polycyclic Aromatic Hydrocarbons: The bromination of less activated arenes requires the presence of a Lewis acid catalyst, such as zinc chloride, in acetic acid. jst.go.jpsemanticscholar.org This method has been successfully applied to various arenes to produce bromo-substituted derivatives. semanticscholar.org Polycyclic aromatic hydrocarbons like anthracene can also be brominated, with the potential for selective mono- or di-bromination based on the reaction stoichiometry.
Thiophene: Thiophene and its derivatives are sensitive to electrophilic substitution and can be effectively halogenated using benzyltrimethylammonium polyhalides. oup.com The reaction of thiophene derivatives with BTMA-Br3 in acetic acid, sometimes in the presence of zinc chloride, yields bromo-substituted thiophenes under mild conditions. oup.com
Alkoxy Naphthalenes: The bromination of 2-alkoxynaphthalenes with BTMA-Br3 can be significantly accelerated by the addition of a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB). This catalytic system leads to regioselective monobromination at the 1-position of the 2-alkoxynaphthalene ring in good to excellent yields. researchgate.net
Table 1: Bromination of Various Aromatic Compounds with BTMA-Br3
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenol | CH2Cl2-MeOH, RT | Bromo-substituted phenols | Good | jst.go.jp |
| Aniline | CH2Cl2-MeOH, RT | Bromo-substituted anilines | Good | jst.go.jp |
| Anisole | CH2Cl2-MeOH, RT | Bromo-substituted anisoles | Quantitative | rsc.org |
| Acetanilide | CH2Cl2-MeOH, RT | Bromo-substituted acetanilides | Good | oup.com |
| Toluene | Acetic acid, ZnCl2, 70°C | Bromotoluene | 85 | semanticscholar.org |
| Thiophene | Acetic acid, RT | 2-Bromothiophene | 85 | oup.com |
| 2-Methoxynaphthalene | CH2Cl2, CTAB, reflux | 1-Bromo-2-methoxynaphthalene | 90 | researchgate.net |
Bromination of Heterocyclic Systems (e.g., Phthalazin-1(2H)-ones, Imidazole)
BTMA-Br3 serves as an effective reagent for the regioselective bromination of certain heterocyclic compounds.
Phthalazin-1(2H)-ones: A noteworthy application of BTMA-Br3 is the regioselective bromination of phthalazin-1(2H)-ones. This reaction is a key step in the synthesis of substituted 4-aminophthalazin-1(2H)-ones. nih.gov The bromination occurs specifically at the 4-position of the phthalazinone ring. nih.gov
Imidazole: The bromination of imidazole with tetrabutylammonium tribromide, a related quaternary ammonium tribromide, in a dichloromethane-methanol mixture results in the formation of 2,4,5-tribromoimidazole in high yield. ias.ac.in This suggests that BTMA-Br3 would likely exhibit similar reactivity towards imidazole.
Alpha-Bromination of Carbonyl Compounds (e.g., Ketones, Acetophenones, Alkanones)
The α-bromination of carbonyl compounds is a fundamental transformation in organic synthesis, and BTMA-Br3 is a suitable reagent for this purpose. researchgate.net
Ketones and Acetophenones: The reaction of ketones, including acetophenones, with BTMA-Br3 leads to the formation of α-bromoketones. researchgate.net This reaction is typically carried out under mild conditions. For instance, the reaction of acetophenone with BTMA-Br3 can yield bromomethyl phenyl ketone. ias.ac.in
Bromo-Addition to Unsaturated Systems (e.g., Alkenes, Allyl Alcohols, Enones, Alkynes)
BTMA-Br3 readily adds to carbon-carbon double and triple bonds, providing a convenient method for the synthesis of dibromoalkanes and dibromoalkenes.
Alkenes: The reaction of alkenes with BTMA-Br3 results in the corresponding 1,2-dibromo adducts. jst.go.jp This bromo-addition proceeds smoothly in aprotic solvents. oakwoodchemical.com
Allyl Alcohols: Allyl alcohol reacts with tetrabutylammonium tribromide to afford 2,3-dibromopropanol, indicating that similar quaternary ammonium tribromides are effective for the bromination of such unsaturated systems. ias.ac.in
N-Bromination of Amides
BTMA-Br3 provides a facile method for the N-bromination of amides. The reaction of both aliphatic and aromatic amides with a stoichiometric amount of BTMA-Br3 in an ice-cold aqueous sodium hydroxide (B78521) solution yields N-bromoamides in good yields. rsc.org This method is advantageous as it allows for the isolation of N-bromoamides, which can be difficult under other alkaline brominating conditions where the Hofmann degradation readily proceeds. rsc.org However, this method is not suitable for lower aliphatic amides like acetamide or propionamide due to the water solubility and instability of the products. rsc.org
Table 2: N-Bromination of Amides with BTMA-Br3
| Amide | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzamide | NaOH, H2O, 0°C | N-Bromobenzamide | 92 | rsc.org |
| Nicotinamide | NaOH, H2O, 0°C | N-Bromonicotinamide | 85 | rsc.org |
| Phenylacetamide | NaOH, H2O, 0°C | N-Bromo-2-phenylacetamide | 88 | rsc.org |
Synthesis of Dibromoacetyl Derivatives
A significant application of BTMA-Br3 is in the synthesis of dibromoacetyl derivatives from the corresponding acetyl compounds. The reaction of an acetyl derivative with a twofold molar quantity of BTMA-Br3 in a dichloromethane-methanol solution at room temperature affords the dibromoacetyl derivative in good yields. oup.com This method provides a convenient and mild alternative to using liquid bromine for the synthesis of compounds like phenacylidene dibromide. oup.com
Oxidative Transformations Catalyzed or Promoted by this compound
This compound ([PhCH₂N(CH₃)₃]Br₃) is a versatile and efficient reagent in organic synthesis, demonstrating notable efficacy in a range of oxidative transformations. Its utility stems from its ability to act as a source of electrophilic bromine in a controlled manner, facilitating the oxidation of various functional groups under mild conditions. This section explores the scope of its application in the oxidation of alcohols, aldehydes, ethers, phenols, amines, and sulfur-containing compounds.
Oxidation of Alcohols to Carbonyl Compounds
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. This compound has been effectively employed as a catalyst for this purpose, often in conjunction with an oxidant like hydrogen peroxide. researchgate.net This methodology provides a mild and efficient route for the conversion of primary and secondary alcohols to their corresponding carbonyl compounds. researchgate.netnih.gov
Primary alcohols are selectively oxidized to aldehydes, while secondary alcohols yield ketones. researchgate.netiaea.org A notable advantage of this catalytic system is the high yield of the desired carbonyl compounds under relatively gentle reaction conditions. researchgate.net For instance, the oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde proceeds in high yield. The reaction conditions, including the amount of catalyst, can be adjusted to optimize the yield for different substrates. researchgate.net
The proposed mechanism for this transformation involves the in-situ generation of molecular bromine from the tribromide, which then reacts with hydrogen peroxide to form hypobromous acid. This acid subsequently reacts with the alcohol to form a reactive hypobromite intermediate, which then decomposes to the final carbonyl compound. researchgate.net
Table 1: this compound-catalyzed oxidation of various alcohols to carbonyl compounds. researchgate.net
| Entry | Substrate (Alcohol) | Product (Carbonyl Compound) | Catalyst (mol%) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzyl (B1604629) alcohol | Benzaldehyde | 20 | 2.5 | 92 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 20 | 2 | 95 |
| 3 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 20 | 3 | 90 |
| 4 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 20 | 4 | 88 |
| 5 | Cinnamyl alcohol | Cinnamaldehyde | 50 | 5 | 75 |
| 6 | 1-Phenylethanol | Acetophenone | 50 | 4 | 80 |
| 7 | Cyclohexanol | Cyclohexanone | 50 | 4 | 78 |
| 8 | 2-Octanol | 2-Octanone | 20 | 3 | 85 |
Oxidation of Aldehydes
This compound is also capable of oxidizing aldehydes to their corresponding carboxylic acids. The kinetics and mechanism of the oxidation of aliphatic aldehydes by this reagent have been studied, revealing that the reaction proceeds through the formation of an intermediate complex. researchgate.netyoutube.com This complex subsequently decomposes in the rate-determining step to afford the carboxylic acid. researchgate.netyoutube.com The reaction provides a method for the conversion of aldehydes, which may be formed from the oxidation of primary alcohols, to the next higher oxidation state.
Oxidation of Ethers
The oxidative cleavage of ethers is another useful transformation facilitated by this compound. This reagent has been shown to effectively oxidize both simple and cyclic ethers. researchgate.net The reaction of simple ethers with a stoichiometric amount of this compound in the presence of a buffer can lead to the formation of dimeric esters. researchgate.net In the case of cyclic ethers, the oxidation can yield lactones in good yields. researchgate.net This reactivity highlights the utility of this compound in performing oxidative transformations that might be challenging with other reagents.
Oxidation of 1,4-Benzenediols and Hindered Phenols
The oxidation of 1,4-benzenediols, such as hydroquinone, to the corresponding quinones is a significant transformation. While specific studies on the oxidation of hydroquinone using this compound are not extensively documented, the closely related reagent tetrabutylammonium tribromide has been shown to be effective for this purpose. The reaction mechanism is believed to involve the formation of an intermediate complex between the hydroquinone and the tribromide ion, which then decomposes to the quinone.
Hindered phenols are a class of compounds known for their antioxidant properties, which are derived from their ability to scavenge free radicals through the donation of a hydrogen atom, leading to their own oxidation. The oxidation of hindered phenols is a key aspect of their function as stabilizers in various materials. While direct oxidation of hindered phenols by this compound is not a widely reported synthetic application, the study of their oxidation potentials provides insight into their antioxidant efficacy.
Oxidation of Amines and Hydrazo Compounds
This compound has proven to be an effective reagent for the oxidation of primary amines and hydrazo compounds. odu.edu The reaction of primary amines with this reagent in an aqueous sodium hydroxide solution or in water can produce the corresponding nitriles in satisfactory yields. odu.edu Similarly, hydrazo compounds are readily oxidized to their corresponding azo compounds under these conditions. odu.edu These reactions demonstrate the utility of this compound for the synthesis of nitrogen-containing compounds through oxidative pathways.
Oxidation of Sulfur Compounds (e.g., Sulfides to Sulfoxides, Thiols)
The selective oxidation of sulfur-containing compounds is a valuable transformation in organic synthesis. This compound has been successfully employed for the selective oxidation of sulfides to sulfoxides. rsc.org The reaction of a sulfide with a stoichiometric amount of the reagent in a dichloromethane solution with aqueous sodium hydroxide at room temperature, or in 1,2-dichloroethane (B1671644) under reflux, provides the corresponding sulfoxide in good yields. rsc.org This method offers a reliable way to achieve this specific oxidation state without significant over-oxidation to the sulfone.
The oxidation of thiols to disulfides is another important oxidative coupling reaction. While the use of this compound for this specific transformation is not extensively reported, this type of oxidation is a fundamental process in sulfur chemistry. Generally, various oxidizing agents can be used to facilitate the formation of the disulfide bond from two thiol moieties.
Table 2: Selective Oxidation of Sulfides to Sulfoxides using this compound. rsc.org
| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | Methyl phenyl sulfide | Methyl phenyl sulfoxide | Dichloromethane/aq. NaOH | Room Temp. | 95 |
| 2 | Ethyl phenyl sulfide | Ethyl phenyl sulfoxide | Dichloromethane/aq. NaOH | Room Temp. | 93 |
| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | 1,2-Dichloroethane | Reflux | 90 |
| 4 | Thioanisole | Methyl phenyl sulfoxide | Dichloromethane/aq. NaOH | Room Temp. | 96 |
| 5 | 4-Methylthioanisole | 4-Methylphenyl methyl sulfoxide | Dichloromethane/aq. NaOH | Room Temp. | 94 |
Regioselectivity and Chemoselectivity in Benzyltrimethylammonium Tribromide Reactions
Factors Governing Regioselectivity (e.g., para-selectivity in substituted aromatics)
The regioselectivity of Benzyltrimethylammonium (B79724) tribromide is particularly evident in the electrophilic bromination of substituted aromatic compounds. The reagent exhibits a strong preference for substitution at the para position of aromatic rings activated by electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups. This high para-selectivity is a significant advantage, as it often minimizes the formation of ortho isomers, simplifying product purification. researchgate.netnih.govresearchgate.netresearchgate.net
Several factors contribute to this observed regioselectivity. The bulky nature of the benzyltrimethylammonium cation can sterically hinder the approach of the tribromide anion to the ortho positions of the aromatic substrate. This steric hindrance is more pronounced when the substituent on the aromatic ring is also bulky. Consequently, the less sterically hindered para position becomes the favored site of attack for the electrophilic bromine species.
Furthermore, the reaction conditions, including the solvent system, play a crucial role. For instance, the use of a dichloromethane-methanol solvent system has been reported to enhance the para-selectivity in the bromination of phenols and anilines with BTMA-Br3. researchgate.netresearchgate.net
A study on the bromination of phthalazin-1(2H)-ones using BTMA-Br3 demonstrated excellent regioselectivity, further highlighting the reagent's utility in complex molecule synthesis. nih.gov
Table 1: Regioselective Bromination of Activated Aromatic Compounds with Benzyltrimethylammonium Tribromide
| Substrate | Product | Yield (%) | Reference |
| Aniline | 4-Bromoaniline | High | researchgate.net |
| Phenol | 4-Bromophenol | High | researchgate.net |
| Anisole | 4-Bromoanisole | Good to Excellent | researchgate.net |
| Acetanilide | 4-Bromoacetanilide | High | researchgate.net |
This table is a compilation of qualitative data from the search results. Specific yield percentages were not consistently available across the sources.
Achievement of Chemoselective Transformations
This compound has proven to be a valuable reagent for achieving chemoselective transformations, particularly in the oxidation of various functional groups. It can selectively oxidize one functional group in a molecule while leaving others intact, a critical aspect for the synthesis of complex molecules. researchgate.netresearchgate.net
One notable application is the selective oxidation of alcohols. BTMA-Br3 can efficiently oxidize primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.netresearchgate.netresearchgate.net This transformation is often achieved under mild conditions, and importantly, over-oxidation to carboxylic acids is typically not observed. researchgate.net
The chemoselectivity of BTMA-Br3 extends to the oxidation of other functional groups. For instance, it has been used for the oxidation of sulfides to sulfoxides. researchgate.net This selectivity is significant as sulfides can be oxidized to either sulfoxides or sulfones, and controlling this outcome is often a synthetic challenge.
A study on the oxidation of diols with BTMA-Br3 revealed interesting chemoselective behavior. Vicinal diols were found to undergo glycol bond fission to yield carbonyl compounds, whereas non-vicinal diols were oxidized to the corresponding hydroxycarbonyl (B1239141) compounds. This demonstrates the reagent's ability to differentiate between different types of diols based on their structure.
Table 2: Chemoselective Oxidations using this compound
| Substrate Functional Group | Product Functional Group | Notes | Reference |
| Primary Alcohol | Aldehyde | No over-oxidation to carboxylic acid observed. | researchgate.net |
| Secondary Alcohol | Ketone | High yields reported. | researchgate.net |
| Sulfide | Sulfoxide | Selective oxidation. | researchgate.net |
| Vicinal Diol | Carbonyl Compounds (via cleavage) | Glycol bond fission occurs. | |
| Non-vicinal Diol | Hydroxycarbonyl Compound | Selective oxidation of one hydroxyl group. |
This table summarizes the chemoselective transformations mentioned in the search results. Detailed comparative studies with quantitative data on functional group tolerance were not available.
Stoichiometric Control and Minimization of Side Reactions
The stoichiometry of this compound plays a critical role in controlling the extent of the reaction and minimizing the formation of unwanted side products, particularly in bromination reactions. By carefully controlling the molar ratio of the reagent to the substrate, it is possible to achieve selective mono-, di-, or tri-bromination of aromatic compounds. researchgate.net
For instance, in the bromination of phenols, using a stoichiometric amount of BTMA-Br3 can lead to the formation of the monobrominated product with high selectivity. researchgate.net Increasing the molar equivalent of the reagent can result in the formation of di- or even tri-brominated phenols. This level of control is a significant advantage over using elemental bromine, where over-bromination is a common problem.
The ability to precisely control the stoichiometry is a key feature of BTMA-Br3 as a solid reagent, allowing for accurate weighing and dispensing. This contrasts with the challenges of handling and accurately measuring gaseous or volatile liquid reagents.
In the context of minimizing side reactions, stoichiometric control helps to prevent the formation of polybrominated species, which can be difficult to separate from the desired product. This leads to cleaner reaction profiles and higher isolated yields of the target molecule. While the provided search results emphasize the importance of stoichiometry, they lack specific quantitative data tables that systematically detail the effect of varying stoichiometry on product distribution and side-product formation for a range of substrates.
Mechanistic and Theoretical Investigations of Benzyltrimethylammonium Tribromide Reactivity
Postulated Reaction Mechanisms for Bromination (e.g., Role of Tribromide Anion, Ionic Pathways, Enolization)
The bromination reactions effected by benzyltrimethylammonium (B79724) tribromide are believed to proceed through several potential mechanistic pathways, largely dependent on the nature of the substrate.
Role of the Tribromide Anion (Br3⁻): The primary active species in brominations using BTMA-Br3 is the tribromide anion (Br₃⁻). This anion is an effective halogenating agent. google.com In solution, it exists in equilibrium with molecular bromine (Br₂) and a bromide ion (Br⁻). The Br₃⁻ anion can act as an electrophile, delivering a bromonium ion (Br⁺) equivalent to a nucleophilic substrate. For electron-rich aromatic compounds like phenols and anilines, the reaction is typically an electrophilic aromatic substitution. researchgate.net A proposed mechanism for the bromination of phenol by a similar quaternary ammonium (B1175870) tribromide, tetrabutylammonium tribromide (TBABr₃), suggests that the free Br₃⁻ anion is the key brominating species. This pathway is thought to involve a proton transfer from the hydroxyl group of the phenol to the tribromide anion, followed by a series of electron transfers to achieve selective bromination. wuxibiology.com
Enolization: In the case of the α-bromination of ketones and other carbonyl compounds, the mechanism involves the formation of an enol or enolate intermediate. The enol form of the carbonyl compound acts as a nucleophile, attacking the electrophilic bromine source (Br₃⁻ or Br₂). The reaction is often catalyzed by acids, which promote the tautomerization of the ketone to its enol form. The enol then attacks the bromine, leading to the formation of the α-brominated product.
Quantum Mechanical (QM) Studies of Reaction Pathways and Energetics (e.g., LUMO Analysis, Reaction Energy Profiles, Transition States)
Quantum mechanical calculations have provided deeper insights into the intricate details of bromination reactions involving quaternary ammonium tribromides. These studies have been instrumental in evaluating proposed mechanisms and understanding the nature of the active brominating species.
LUMO Analysis: The reactivity of an electrophile is related to the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a more reactive electrophile. QM studies on tetrabutylammonium tribromide (TBABr₃), a close analog of BTMA-Br3, have questioned the role of the free tribromide anion as the active brominating species in certain reactions. wuxibiology.com Calculations have shown that the LUMO energy of the free Br₃⁻ anion is relatively high, suggesting it may not be a sufficiently potent electrophile to react with electron-rich substrates at room temperature. wuxibiology.com Instead, it has been proposed that the undissociated ion pair, [R₄N]⁺[Br₃]⁻, is the true active species. The association of the cation with the tribromide anion can lower the LUMO energy, thus enhancing its electrophilicity. wuxibiology.com
Reaction Energy Profiles and Transition States: Computational modeling of reaction energy profiles helps in determining the feasibility of a proposed reaction pathway by calculating the activation energy. For the bromination of phenol with a model system (tetramethylammonium tribromide), QM calculations have estimated an activation energy of approximately 25 kcal/mol. wuxibiology.com These studies have also been used to model the structure of the transition state. The calculated transition state for the para-bromination of phenol by TMABr₃ does not involve hydrogen bonding between the phenolic hydrogen and the tribromide anion. This is consistent with experimental observations that N,N-dialkylanilines, which lack an N-H proton, also undergo selective para-bromination. wuxibiology.com The transition state structure more closely resembles the ground state of the intact TMABr₃ ion pair, further supporting the hypothesis that the entire entity, rather than the free tribromide anion, is the active brominating agent. wuxibiology.com
Influence of the Benzyltrimethylammonium Cationic Moiety on Reactivity and Selectivity
The benzyltrimethylammonium cation is not merely a spectator ion; it plays a significant role in the reactivity and selectivity of the tribromide reagent.
Furthermore, QM studies suggest a more direct role for the cation in modulating the reactivity of the tribromide anion. By forming a close ion pair, the cation can influence the electronic properties of the Br₃⁻ anion. Calculations on the tetramethylammonium tribromide system indicate that the association between the cation and the anion is dynamic, and a cyclic structure where the cation interacts with two of the bromine atoms is energetically favored. wuxibiology.com This interaction can polarize the Br-Br bonds within the tribromide anion, making one of the terminal bromine atoms more electrophilic and thus more reactive. This intimate involvement of the cation in the active brominating species can also influence the regioselectivity of the bromination reaction. wuxibiology.com
Kinetic Studies (e.g., Determination of Reaction Order, Activation Energies, Arrhenius and van't Hoff Analyses)
Kinetic studies provide quantitative data on reaction rates and how they are affected by the concentration of reactants and temperature. While specific kinetic data for benzyltrimethylammonium tribromide is not extensively detailed in the provided search results, studies on analogous compounds like phenyltrimethylammonium tribromide (PTT) offer valuable insights into the expected kinetic behavior.
In the bromination of 2-acetyl benzofurans by PTT, the reaction was found to follow first-order kinetics with respect to the substrate (2-acetyl benzofuran) and inverse first-order kinetics with respect to the brominating agent (PTT). The effect of ionic strength and the dielectric constant of the medium on the reaction rate was also observed. By measuring the reaction rates at different temperatures, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined through Arrhenius and Eyring plots.
Table 1: Representative Kinetic Data for the Bromination of 2-Acetyl Benzofuran by Phenyltrimethylammonium Tribromide (This table is illustrative based on the description of kinetic studies of a similar compound)
| Parameter | Value |
|---|---|
| Reaction Order (Substrate) | 1 |
| Reaction Order (Brominating Agent) | -1 |
| Activation Energy (Ea) | Varies with substrate |
| Enthalpy of Activation (ΔH‡) | Varies with substrate |
| Entropy of Activation (ΔS‡) | Varies with substrate |
| Effect of Ionic Strength | Observed |
These kinetic parameters are crucial for proposing and validating reaction mechanisms. For instance, the observed inverse first-order dependence on the brominating agent in the study of PTT suggests a pre-equilibrium step involving the dissociation of the tribromide, which is a common feature in reactions involving such reagents.
Spectroscopic Characterization of Active Brominating Species (e.g., UV-Visible Spectroscopy of Br3-)
Spectroscopic techniques are vital for identifying and characterizing the active species involved in a chemical reaction. In the case of this compound, the active brominating species is the tribromide anion (Br₃⁻), which has a distinct spectroscopic signature.
UV-Visible spectroscopy is a key method for the characterization of the tribromide anion. The Br₃⁻ anion exhibits a strong and characteristic absorption peak in the ultraviolet region of the electromagnetic spectrum. researchgate.net This absorption is due to electronic transitions within the anion. The peak maximum is typically observed at around 270-279 nm. researchgate.netosti.gov The formation of this compound from the corresponding bromide can be monitored by observing the appearance of this intense absorption peak. The intensity of this peak is directly proportional to the concentration of the tribromide anion, allowing for quantitative analysis.
Table 2: Spectroscopic Data for the Tribromide Anion (Br₃⁻)
| Spectroscopic Technique | Characteristic Feature | Wavelength/Frequency |
|---|
The direct excitation of the tribromide anion with UV light can lead to its dissociation into a bromide radical anion (Br₂•⁻) and a bromine atom (Br•), which can be observed using transient absorption spectroscopy. osti.gov This photochemical behavior provides further insight into the fundamental properties and reactivity of the tribromide species.
Advanced Applications and Future Research Directions of Benzyltrimethylammonium Tribromide
Benzyltrimethylammonium (B79724) tribromide (BTMABr₃) is a versatile and efficient reagent that has garnered significant attention in various fields of chemical research and development. As a stable, crystalline solid, it serves as a safer and more manageable alternative to liquid bromine for a range of chemical transformations. oakwoodchemical.com Its applications span from the synthesis of complex organic molecules to the development of new materials and analytical methods. This article explores the advanced applications and future research trajectories of this important quaternary ammonium (B1175870) salt.
Q & A
Q. What are the primary synthetic applications of BTMAT in organic chemistry?
BTMAT is a versatile brominating agent used for α-bromination of ketones and electrophilic bromination of aromatic compounds. For example, it efficiently brominates ketones at the α-position in mixed solvent systems (e.g., CH₂Cl₂-MeOH, 5:2) under mild conditions . It also synthesizes polybromophenols, such as 2,4,6-tribromophenol, with high regioselectivity in phenol derivatives .
Q. How should BTMAT be characterized to verify purity and structural integrity?
Key methods include:
- Melting point analysis : Pure BTMAT exhibits a melting point of 99–101°C .
- Spectroscopy : ¹H NMR (δ ~3.3 ppm for N⁺(CH₃)₃ and δ ~4.5 ppm for benzyl CH₂) and IR (stretching vibrations for C-N⁺ at ~1480 cm⁻¹) confirm structural features.
- Elemental analysis : Validates molecular composition (F.W. 389.97) .
Q. What safety precautions are critical when handling BTMAT?
BTMAT is classified with hazard codes R36/37/38 (irritant) and safety codes S26/36 (avoid contact with eyes/skin). Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with sodium thiosulfate to reduce bromine release .
Advanced Research Questions
Q. What mechanistic insights explain BTMAT’s role in phenol bromination?
BTMAT acts as an electrophilic bromine source (Br₃⁻ → Br⁺ + 2Br⁻). Kinetic studies show first-order dependence on both BTMAT and substrate concentration. Activation parameters (ΔH‡ ≈ 60 kJ/mol, ΔS‡ ≈ -120 J/mol·K) suggest a concerted electrophilic substitution mechanism. Solvent isotope effects (k_H/k_D > 1) indicate proton transfer in the rate-determining step .
Q. How do solvent systems influence BTMAT’s reactivity in α-bromination of ketones?
Polar aprotic solvents (e.g., CH₂Cl₂) enhance bromide ion dissociation, increasing electrophilicity. Protic co-solvents (e.g., MeOH) stabilize intermediates via hydrogen bonding. Optimized solvent ratios (e.g., CH₂Cl₂-MeOH 5:2) improve yield by balancing solubility and reactivity .
Q. Can BTMAT catalyze oxidation reactions, and how does its efficacy compare to other catalysts?
BTMAT catalyzes the oxidation of alcohols to carbonyl compounds via a bromine-mediated pathway. Comparative studies with tetrabutylammonium tribromide show BTMAT’s higher activity in polar solvents due to its smaller cation size, which increases bromide ion mobility .
Q. What experimental strategies optimize regioselectivity in polybromophenol synthesis using BTMAT?
- Substrate electronic effects : Electron-rich aromatics (e.g., para-methylphenol) favor para-bromination.
- Temperature control : Lower temperatures (0–5°C) reduce over-bromination.
- Stoichiometry : Limiting BTMAT to 1.1 equivalents minimizes di-/tri-substituted byproducts .
Methodological Considerations
Q. How can reaction progress be monitored in BTMAT-mediated brominations?
- TLC : Use UV-active spots or staining (e.g., vanillin-H₂SO₄) to track substrate consumption.
- NMR : Monitor disappearance of α-H protons in ketones (δ ~2.5 ppm) or aromatic protons in phenols.
- Titrimetry : Quantify unreacted bromide ions via argentometric titration .
Q. What are the limitations of BTMAT in large-scale bromination reactions?
- Moisture sensitivity : Hydrolysis releases HBr, requiring anhydrous conditions.
- Cost vs. efficiency : While BTMAT offers high atom economy, its molecular weight (389.97 g/mol) increases reagent load compared to molecular bromine.
- Waste management : Post-reaction quenching with Na₂S₂O₃ is essential to neutralize excess bromine .
Data Contradictions and Resolution
Q. How can discrepancies in reported melting points for BTMAT be resolved?
Variations in mp (99–101°C vs. 97–99°C) may arise from impurities or polymorphic forms. Recrystallization from ethanol/water (1:1) followed by vacuum drying ensures consistent purity. Cross-validate with elemental analysis (C: 33.8%, H: 4.4%, N: 3.6%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
